![molecular formula C21H14BrN3O2 B2679509 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 330850-57-2](/img/structure/B2679509.png)
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
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Description
The compound “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid” is a chemical substance with the molecular formula C21H14BrN3O2 . It has a molecular weight of 420.26 .
Molecular Structure Analysis
The molecular structure of “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid” consists of a quinazolinyl group attached to a phenyl group and an amino benzoic acid group . The bromine atom is attached to the 6th position of the quinazolinyl ring .Scientific Research Applications
Antiviral and Cytotoxic Activities
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid and its derivatives have shown promising antiviral and cytotoxic activities. One derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antibacterial and Anthelmintic Activities
Various substituted quinazolinone derivatives, including those related to 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds showed in vitro anthelmintic activity and were found to possess moderate analgesic and anti-inflammatory activities (Debnath & Manjunath, 2011).
Novel Synthesis Methods
Recent studies have focused on novel synthesis methods for quinazolinone derivatives. These methods include the synthesis of quinazoline-substituted 1,3,4-thiadiazolium-5-thiolates, offering new pathways for developing compounds with potential biological activities (Asundaria, Patel, & Mehta, 2011).
Antimicrobial and Anticonvulsant Activities
Some derivatives of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. These derivatives showed broad-spectrum activity against various bacteria and fungi, and some compounds also demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
properties
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDCZHOVXMVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid |
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